QCA570 is a novel proteolysis targeting chimera (PROTAC) degrader designed to target the bromodomain and extra-terminal (BET) proteins, specifically BRD2, BRD3, and BRD4. [, , , ] These proteins act as epigenetic "readers" and play a crucial role in regulating gene transcription. [] QCA570 is a promising therapeutic candidate for various cancers, including acute myeloid leukemia and lung cancer. [, , ]
Mechanism of Action
QCA570 functions by inducing the degradation of BET proteins, primarily BRD2, BRD3, and BRD4. [, , , ] This degradation is achieved through the PROTAC mechanism, which utilizes the cellular ubiquitin-proteasome system to selectively degrade target proteins. [, ] The degradation of BET proteins by QCA570 leads to the downregulation of several oncogenic proteins, including c-MYC, EZH2, and Mcl-1, through transcriptional suppression and/or protein degradation. [, , , ] This downregulation ultimately results in cell cycle arrest, apoptosis induction, and inhibition of cancer cell growth. [, , , ]
Applications
Acute Myeloid Leukemia (AML): QCA570 exhibited potent activity against a large cohort of primary AML samples, including those resistant to conventional BET inhibitors. [] It demonstrated superior efficacy compared to its parent BET inhibitor, HYD276, in inhibiting cell growth and inducing apoptosis in AML cells. []
Lung Cancer: QCA570 effectively suppressed the growth of various human lung cancer cell lines, inducing apoptosis in vitro. [] Importantly, it demonstrated synergy with osimertinib, a third-generation EGFR tyrosine kinase inhibitor, in suppressing the growth of osimertinib-resistant lung cancer cells both in vitro and in vivo. []
Bladder Cancer: QCA570 effectively degraded BRD4 protein in bladder cancer cells, leading to decreased levels of EZH2 and c-MYC. [] It also exhibited significant antiproliferative activity, induced apoptosis, and caused cell cycle arrest in these cells. []
Related Compounds
HYD276
Compound Description: HYD276 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. [] It binds to the bromodomains of BET proteins, preventing them from binding to acetylated lysine residues on histones. This disrupts the ability of BET proteins to regulate gene expression.
Relevance: HYD276 is structurally related to QCA570 and served as the foundation for the development of QCA570. QCA570 is a proteolysis targeting chimera (PROTAC) that incorporates a BET inhibitor moiety based on HYD276. By linking the BET inhibitor to an E3 ligase ligand, QCA570 promotes the degradation of BET proteins, resulting in a more potent and sustained inhibition of BET protein function compared to HYD276. []
Compound Description: Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations. [] It works by blocking the activity of mutated EGFR proteins, which are involved in cancer cell growth and survival.
Relevance: While not structurally related to QCA570, osimertinib is relevant in the context of combination therapy. Studies have demonstrated a synergistic effect when QCA570 is combined with osimertinib in suppressing the growth of osimertinib-resistant EGFR-mutant NSCLC cells in vitro and in vivo. [] This suggests the potential of using QCA570 to overcome acquired resistance to osimertinib in NSCLC treatment.
BRD4, BRD3, and BRD2 proteins
Compound Description: BRD4, BRD3, and BRD2 are members of the BET family of proteins. [, ] These proteins play a crucial role in epigenetic regulation of gene transcription by binding to acetylated lysine residues on histones. This binding recruits transcriptional machinery and influences gene expression.
Relevance: BRD4, BRD3, and BRD2 are direct targets of QCA570. QCA570 effectively induces degradation of these BET proteins, leading to the inhibition of their function and subsequent downstream effects on gene expression. [, ] QCA570 exhibits a significantly greater ability to degrade these BET proteins compared to BET inhibitors like HYD276, leading to enhanced efficacy. []
Mcl-1
Relevance: While not a direct target of QCA570, Mcl-1 is significantly affected by its action. QCA570 treatment leads to a decrease in Mcl-1 levels through transcriptional suppression and protein degradation. [] This reduction in Mcl-1 levels plays a critical role in mediating the apoptosis induced by QCA570 in cancer cells.
EZH2
Relevance: Similar to Mcl-1, EZH2 is not a direct target of QCA570 but is impacted by its downstream effects. QCA570 treatment leads to a decrease in EZH2 levels through transcriptional suppression and protein degradation. [] This reduction in EZH2 levels further contributes to the anti-cancer activity of QCA570.
c-MYC
Relevance: QCA570 treatment results in the repression of c-MYC expression. [, ] This downregulation of c-MYC expression is thought to be a key mechanism by which QCA570 exerts its anti-cancer effects, as c-MYC is a crucial driver of tumorigenesis in many cancers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Risuteganib is under investigation in clinical trial NCT02348918 (Phase 2 Randomized Clinical Trial of Luminate® as Compared to Avastin® in the Treatment of Diabetic Macular Edema).
Ritanserin is a thiazolopyrimidine that is 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one which is substituted at position 7 by a methyl group and at position 6 by a 2-{4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl}ethyl group. A potent and long-acting seratonin (5-hydroxytryptamine, 5-HT) antagonist of the subtype 5-HT2 (Ki = 0.39 nM), it is used in the treatment of a variety of disorders including anxiety, depression and schizophrenia. It has little sedative action. It has a role as a dopaminergic antagonist, a serotonergic antagonist, an antipsychotic agent, an anxiolytic drug, an antidepressant and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is an organofluorine compound, a member of piperidines and a thiazolopyrimidine. Ritanserin has been used in trials studying the treatment of Cocaine-Related Disorders. A selective and potent serotonin-2 antagonist that is effective in the treatment of a variety of syndromes related to anxiety and depression. The drug also improves the subjective quality of sleep and decreases portal pressure.
Ritipenem Acoxil, also known as RIPM-AC, is an antibiotics. RIPM-AC showed clinical efficacy similar to those of CTM-HE and posed no particular safety problems. It is expected to be a useful antibiotic for the treatment of bacterial pneumonia.
An antibiotic mixture of two components, A and B, obtained from Nocardia lurida (or the same substance produced by any other means). It is no longer used clinically because of its toxicity. It causes platelet agglutination and blood coagulation and is used to assay those functions in vitro.
Ritobegron is under investigation in clinical trial NCT02256735 (Study to Investigate the Effect of KUC 7483 CL on the QT/QTc Interval of the ECG in Comparison to Placebo and Moxifloxacin in Healthy Male and Female Volunteers).